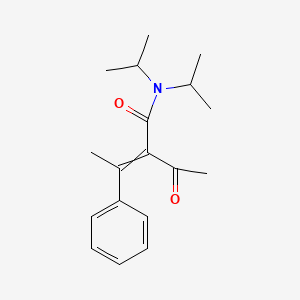![molecular formula C16H25O4PSe B14230937 Diethyl [1-(benzeneseleninyl)hex-1-en-1-yl]phosphonate CAS No. 827304-14-3](/img/structure/B14230937.png)
Diethyl [1-(benzeneseleninyl)hex-1-en-1-yl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [1-(benzeneseleninyl)hex-1-en-1-yl]phosphonate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a benzeneseleninyl group attached to a hex-1-en-1-yl chain, which is further bonded to a diethyl phosphonate group
Preparation Methods
The synthesis of diethyl [1-(benzeneseleninyl)hex-1-en-1-yl]phosphonate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzeneseleninic acid, hex-1-ene, and diethyl phosphite.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.
Synthetic Routes: One common synthetic route involves the reaction of benzeneseleninic acid with hex-1-ene to form the intermediate compound, which is then reacted with diethyl phosphite to yield the final product.
Industrial Production: Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Diethyl [1-(benzeneseleninyl)hex-1-en-1-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Diethyl [1-(benzeneseleninyl)hex-1-en-1-yl]phosphonate has several scientific research applications, including:
Chemistry: In chemistry, the compound is used as a reagent in various organic synthesis reactions, contributing to the development of new molecules and materials.
Biology: In biological research, the compound may be studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: The compound’s unique structural features make it a candidate for drug development and medicinal chemistry research, where it may be explored for its therapeutic potential.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, materials, and other products that require specific chemical properties.
Mechanism of Action
The mechanism of action of diethyl [1-(benzeneseleninyl)hex-1-en-1-yl]phosphonate involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific context in which the compound is used, such as in biological or chemical systems.
Comparison with Similar Compounds
Diethyl [1-(benzeneseleninyl)hex-1-en-1-yl]phosphonate can be compared with other similar compounds, such as:
Diethyl phosphonate: A simpler organophosphorus compound without the benzeneseleninyl group.
Benzeneseleninic acid derivatives: Compounds that contain the benzeneseleninyl group but lack the phosphonate moiety.
Hex-1-ene derivatives: Compounds that feature the hex-1-en-1-yl chain but do not have the benzeneseleninyl or phosphonate groups.
The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and physical properties that are not observed in the individual components.
Properties
CAS No. |
827304-14-3 |
|---|---|
Molecular Formula |
C16H25O4PSe |
Molecular Weight |
391.3 g/mol |
IUPAC Name |
1-diethoxyphosphorylhex-1-enylseleninylbenzene |
InChI |
InChI=1S/C16H25O4PSe/c1-4-7-9-14-16(21(17,19-5-2)20-6-3)22(18)15-12-10-8-11-13-15/h8,10-14H,4-7,9H2,1-3H3 |
InChI Key |
BVMGRRPWBSVZIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C(P(=O)(OCC)OCC)[Se](=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


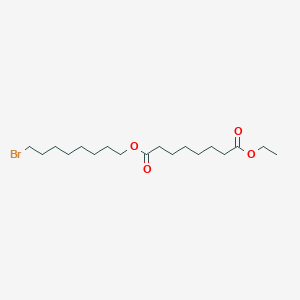
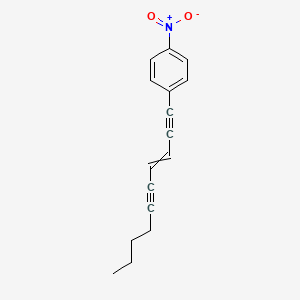
![Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate](/img/structure/B14230883.png)
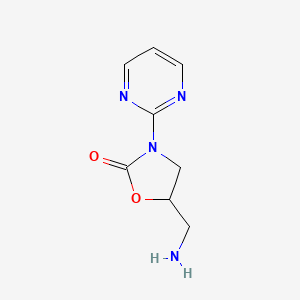
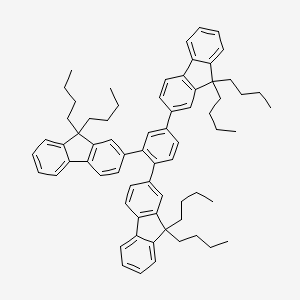
![4-[(2-Phenyl-1,3-dioxan-5-yl)oxy]butanoic acid](/img/structure/B14230902.png)
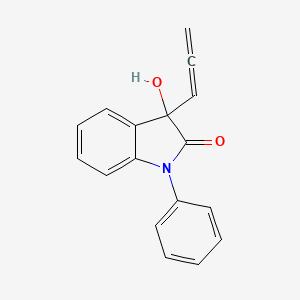
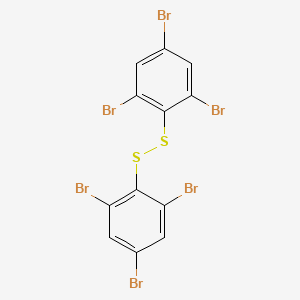
![4-[Bis(4-methoxyphenyl)methyl]phthalazin-1(2H)-one](/img/structure/B14230924.png)
![4-[(2-Methylpropanamido)oxy]-N-(2-methylpropyl)butanamide](/img/structure/B14230925.png)
![2,2',2''-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene](/img/structure/B14230928.png)
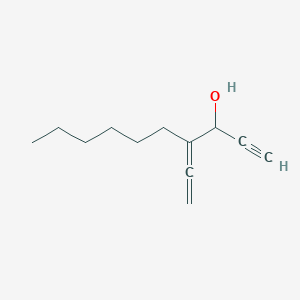
![1,3,6,8-Tetra([1,1'-biphenyl]-2-yl)pyrene](/img/structure/B14230934.png)
